![molecular formula C13H13NO2 B2716713 (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid CAS No. 2248174-68-5](/img/structure/B2716713.png)
(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid
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Overview
Description
“(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the carboxylic acid functional group .Molecular Structure Analysis
The quinoline ring system in this compound is aromatic and planar, which could contribute to its stability and possibly its reactivity . The presence of the carboxylic acid functional group could make this compound acidic .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound could undergo typical reactions of these functional groups, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to its acidity, solubility in water, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXNANVZVYGLDK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid |
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